N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide is a complex organic compound that features a combination of functional groups including a benzoyl group, a thioureido group, a methoxy group, and a chlorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation of 4-tert-butylbenzoyl chloride with mesitylene, promoted by aluminum chloride (AlCl3) as a catalyst . The final step involves the coupling of the intermediate product with 2-chlorobenzamide in the presence of a suitable base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds with proteins, potentially inhibiting their function. The benzoyl and methoxy groups can interact with hydrophobic pockets in enzymes, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoyl chloride: Used in similar synthetic routes and has comparable reactivity.
4-tert-Butylbenzoic acid: Shares the tert-butylbenzoyl moiety but lacks the thioureido and chlorobenzamide groups.
4-tert-Butylbenzyl chloride: Similar in structure but with a benzyl group instead of a benzoyl group.
Uniqueness
N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Properties
IUPAC Name |
N-[4-[(4-tert-butylbenzoyl)carbamothioylamino]-2-methoxyphenyl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O3S/c1-26(2,3)17-11-9-16(10-12-17)23(31)30-25(34)28-18-13-14-21(22(15-18)33-4)29-24(32)19-7-5-6-8-20(19)27/h5-15H,1-4H3,(H,29,32)(H2,28,30,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPJQYGQLLLQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.